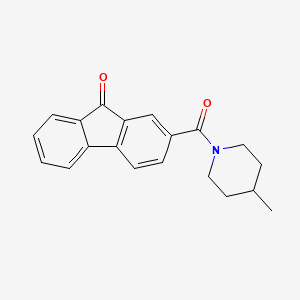
2-(4-Methyl-piperidine-1-carbonyl)-fluoren-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(1-(4-METHYL-PIPERIDINE-1-CARBONYL)-2-PHENYL-VINYL)-BENZAMIDE” is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . Another related compound is “2-(piperidin-1-ylcarbonyl)cyclohexanecarboxylic acid” with a molecular formula of C13H21NO3 .
Molecular Structure Analysis
The molecular structure of “2-(piperidin-1-ylcarbonyl)cyclohexanecarboxylic acid” is given by the molecular formula C13H21NO3 . For a more detailed structure, you might need to refer to the specific MOL file or consult a chemical database.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(piperidin-1-ylcarbonyl)cyclohexanecarboxylic acid” include a boiling point of 444.1±38.0 °C (Predicted), a density of 1.175±0.06 g/cm3 (Predicted), and a pKa of 4.81±0.28 (Predicted) .Applications De Recherche Scientifique
Synthesis and Luminescence of Fluorene Derivatives
Fluorene derivatives, including those with carbonyl and dithioate modifications, have been synthesized for applications in luminescent materials and charge-transfer adducts. Gold complexes with fluoren-9-ylidene)methanedithiolato ligands exhibit photoluminescence, indicating potential applications in optoelectronic devices and sensors. These complexes' emissions are ascribed to excited states related to charge-transfer, showcasing their utility in developing luminescent materials (Vicente et al., 2004).
Catalytic Transformations and Chemical Synthesis
Catalytic transformations using fluorene derivatives have been explored, including the conversion of 1,2,5-Trimethyl-4-(9′-fluorenylidene)piperidine into various pyridylfluorene compounds. These transformations highlight the versatility of fluorene derivatives in synthetic chemistry, enabling the creation of complex organic molecules with potential applications in materials science and organic synthesis (Prostakov et al., 1978).
Peptide Synthesis and Deprotection Strategies
In peptide synthesis, the fluoren-9-ylmethoxycarbonyl (Fmoc) group is a crucial protecting group. Research comparing different deprotection reagents, including piperidine and 4-methylpiperidine, provides insights into optimizing peptide synthesis processes. This research is significant for the development of synthetic peptides for research and therapeutic applications, showcasing the role of fluorene derivatives in bioorganic chemistry (Luna et al., 2016).
Photocatalysis and Material Science
Fluorene derivatives also find applications in photocatalysis and material science. The use of fluorene-based compounds as photocatalysts for the oxidation of alcohols and oxygenation of tertiary amines underlines their utility in green chemistry and environmental applications. These findings demonstrate the potential of fluorene derivatives in developing new catalytic processes and materials (Zhang et al., 2020).
Molecular Dynamics and Corrosion Inhibition
Further, fluorene derivatives have been studied in the context of corrosion inhibition, with quantum chemical and molecular dynamics simulations used to predict the inhibition efficiencies of specific derivatives on iron corrosion. This research highlights the application of fluorene derivatives in materials protection and preservation, contributing to the development of more effective corrosion inhibitors (Kaya et al., 2016).
Propriétés
IUPAC Name |
2-(4-methylpiperidine-1-carbonyl)fluoren-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-13-8-10-21(11-9-13)20(23)14-6-7-16-15-4-2-3-5-17(15)19(22)18(16)12-14/h2-7,12-13H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMDCRGSIXGTRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methyl-piperidine-1-carbonyl)-fluoren-9-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3As,9bR)-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole](/img/structure/B2812571.png)
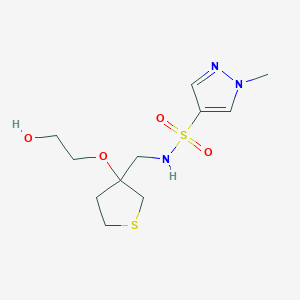

![N-(benzo[d]thiazol-2-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2812576.png)

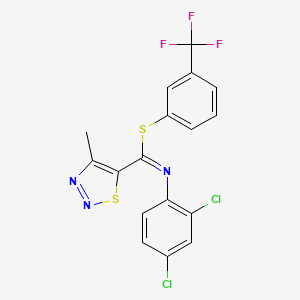
![7-hydroxy-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2812581.png)
![3,4,5-triethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2812582.png)
![4H-Pyrido[3,2-b]-1,4-oxazine-4-carboxylic acid, 6-amino-2,3-dihydro-2,2-dimethyl-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B2812586.png)
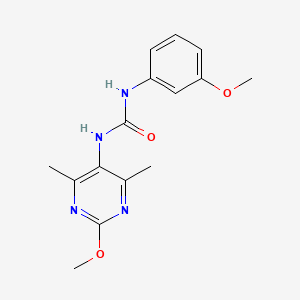
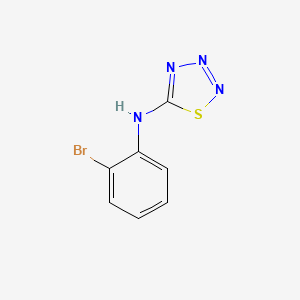

![N-(4-fluorophenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2812592.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide](/img/structure/B2812593.png)